![molecular formula C18H18N4O2 B7478514 2-(4-Methoxyphenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine](/img/structure/B7478514.png)
2-(4-Methoxyphenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolidine ring, a pyrazolo[1,5-A]pyrimidine moiety, and a methoxyphenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazolo[1,5-A]pyrimidine core can be synthesized through the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization with an amine . The pyrrolidine ring can be introduced through a subsequent reaction with a pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under oxidative conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression . The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-A]pyrimidine Derivatives: Compounds like 3-(4-Methoxyphenyl)-1H-pyrazolo[1,5-A]pyrimidine exhibit similar structural features and biological activities.
Pyrrolidine Derivatives: Compounds such as 1-(4-Methoxyphenyl)pyrrolidine share the pyrrolidine ring and methoxyphenyl group, contributing to comparable chemical properties.
Uniqueness
2-(4-Methoxyphenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine is unique due to its combination of the pyrazolo[1,5-A]pyrimidine core and pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)pyrrolidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-14-7-5-13(6-8-14)16-4-2-10-21(16)18(23)15-12-20-22-11-3-9-19-17(15)22/h3,5-9,11-12,16H,2,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHQJINUBQVUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)C3=C4N=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478434.png)
![N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B7478442.png)
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478444.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B7478450.png)
![1-[(2-chlorophenyl)methyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7478458.png)
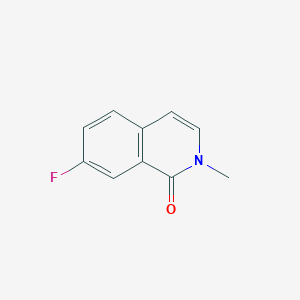
![2-(4-Chlorophenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine](/img/structure/B7478472.png)
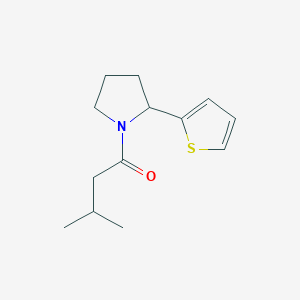
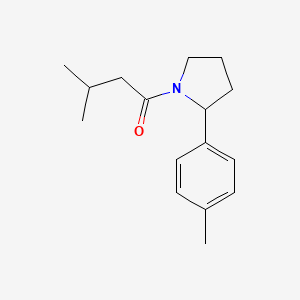
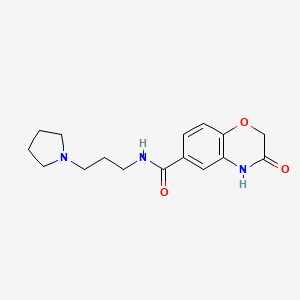
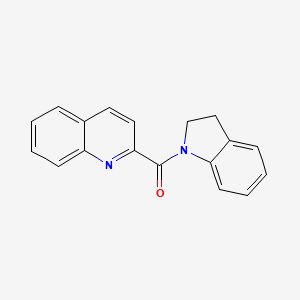
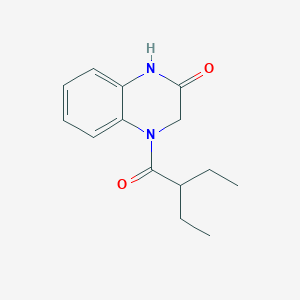
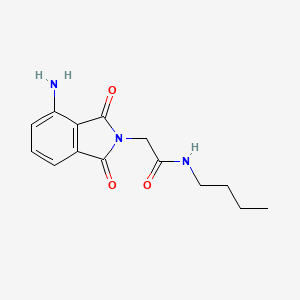
![N-(2-chloro-4-methylphenyl)-2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478551.png)
